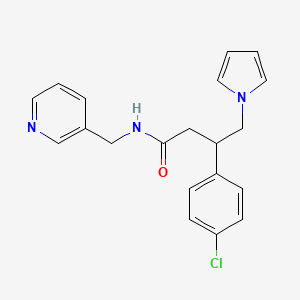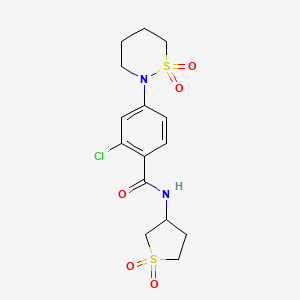![molecular formula C19H17F3N4O B12161028 6-cyclopropyl-1-(propan-2-yl)-N-(3,4,5-trifluorophenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B12161028.png)
6-cyclopropyl-1-(propan-2-yl)-N-(3,4,5-trifluorophenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-cyclopropyl-1-(propan-2-yl)-N-(3,4,5-trifluorophenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a cyclopropyl group, a propan-2-yl group, and a trifluorophenyl group attached to a pyrazolo[3,4-b]pyridine core.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-cyclopropyl-1-(propan-2-yl)-N-(3,4,5-trifluorophenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide typically involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the pyrazolo[3,4-b]pyridine core, followed by the introduction of the cyclopropyl, propan-2-yl, and trifluorophenyl groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar synthetic routes but with optimized conditions for scalability. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure consistent quality and high throughput.
Analyse Chemischer Reaktionen
Arten von Reaktionen
6-Cyclopropyl-1-(propan-2-yl)-N-(3,4,5-trifluorophenyl)-1H-pyrazolo[3,4-b]pyridin-4-carboxamid kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Verbindung kann mit gängigen Oxidationsmitteln wie Kaliumpermanganat oder Chromtrioxid oxidiert werden.
Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Lithiumaluminiumhydrid oder Natriumborhydrid durchgeführt werden.
Substitution: Die Verbindung kann an nucleophilen oder elektrophilen Substitutionsreaktionen teilnehmen, abhängig von den vorhandenen funktionellen Gruppen.
Häufige Reagenzien und Bedingungen
Oxidation: Kaliumpermanganat in saurem oder basischem Medium.
Reduktion: Lithiumaluminiumhydrid in wasserfreiem Ether.
Substitution: Halogenierungsmittel wie N-Bromsuccinimid für elektrophile Substitution.
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reaktionsbedingungen und den verwendeten Reagenzien ab. Beispielsweise kann die Oxidation zu Carbonsäuren führen, während die Reduktion zu Alkoholen oder Aminen führen kann.
Wissenschaftliche Forschungsanwendungen
6-Cyclopropyl-1-(propan-2-yl)-N-(3,4,5-trifluorophenyl)-1H-pyrazolo[3,4-b]pyridin-4-carboxamid hat mehrere wissenschaftliche Forschungsanwendungen:
Chemie: Wird als Baustein in der organischen Synthese zur Entwicklung neuer Verbindungen verwendet.
Biologie: Wird auf seine potenziellen biologischen Aktivitäten untersucht, darunter Enzyminhibition und Rezeptorbindung.
Medizin: Wird auf sein therapeutisches Potenzial bei der Behandlung verschiedener Krankheiten wie Krebs und Entzündungen untersucht.
Industrie: Wird bei der Entwicklung neuer Materialien und chemischer Prozesse eingesetzt.
Wirkmechanismus
Der Wirkmechanismus von 6-Cyclopropyl-1-(propan-2-yl)-N-(3,4,5-trifluorophenyl)-1H-pyrazolo[3,4-b]pyridin-4-carboxamid beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen wie Enzymen oder Rezeptoren. Die Verbindung kann die Enzymaktivität hemmen oder die Rezeptorsignalwege modulieren, was zu den beobachteten biologischen Wirkungen führt. Detaillierte Studien zu seiner Bindungsaffinität, Selektivität und nachgeschalteten Effekten sind unerlässlich, um seinen Wirkmechanismus vollständig zu verstehen.
Wissenschaftliche Forschungsanwendungen
6-cyclopropyl-1-(propan-2-yl)-N-(3,4,5-trifluorophenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new compounds.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases, such as cancer and inflammatory conditions.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 6-cyclopropyl-1-(propan-2-yl)-N-(3,4,5-trifluorophenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor signaling pathways, leading to its observed biological effects. Detailed studies on its binding affinity, selectivity, and downstream effects are essential to fully understand its mechanism of action.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- 6-Cyclopropyl-1-(propan-2-yl)-N-(2,4,5-trifluorophenyl)-1H-pyrazolo[3,4-b]pyridin-4-carboxamid
- 6-Cyclopropyl-1-(propan-2-yl)-N-(3,4-difluorophenyl)-1H-pyrazolo[3,4-b]pyridin-4-carboxamid
Einzigartigkeit
6-Cyclopropyl-1-(propan-2-yl)-N-(3,4,5-trifluorophenyl)-1H-pyrazolo[3,4-b]pyridin-4-carboxamid ist einzigartig aufgrund des Vorhandenseins der Trifluorphenylgruppe, die ihr besondere chemische und biologische Eigenschaften verleiht. Die spezifische Struktur dieser Verbindung ermöglicht einzigartige Wechselwirkungen mit molekularen Zielstrukturen und macht sie zu einem wertvollen Kandidaten für weitere Forschung und Entwicklung.
Eigenschaften
Molekularformel |
C19H17F3N4O |
|---|---|
Molekulargewicht |
374.4 g/mol |
IUPAC-Name |
6-cyclopropyl-1-propan-2-yl-N-(3,4,5-trifluorophenyl)pyrazolo[3,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C19H17F3N4O/c1-9(2)26-18-13(8-23-26)12(7-16(25-18)10-3-4-10)19(27)24-11-5-14(20)17(22)15(21)6-11/h5-10H,3-4H2,1-2H3,(H,24,27) |
InChI-Schlüssel |
OXXNYPAFVKFHEC-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)N1C2=C(C=N1)C(=CC(=N2)C3CC3)C(=O)NC4=CC(=C(C(=C4)F)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(6-chloro[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-[2-(1H-indol-3-yl)ethyl]propanamide](/img/structure/B12160945.png)
![3-[2-Oxo-2-(2-phenylmorpholin-4-yl)ethyl]-1,3-diazaspiro[4.4]nonane-2,4-dione](/img/structure/B12160950.png)
![2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1Z)-1-phenylethylidene]acetohydrazide](/img/structure/B12160951.png)


![N-(3-chloro-4-methylphenyl)-2-[(4-methylquinazolin-2-yl)amino]-6-oxo-1,4,5,6-tetrahydropyrimidine-4-carboxamide](/img/structure/B12160983.png)
![N-[2-(6-fluoro-1H-indol-1-yl)ethyl]-2-[2-(thiophen-2-yl)-1,3-thiazol-4-yl]acetamide](/img/structure/B12160987.png)

![N-(5,6,7,8-tetrahydro-4H-cyclohepta[d]thiazol-2-yl)-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide](/img/structure/B12161000.png)
![N-{4-[(2,6-dimethylmorpholin-4-yl)sulfonyl]phenyl}-4-(prop-2-en-1-yloxy)benzamide](/img/structure/B12161001.png)

![N-[(2Z)-4-ethyl-5-methyl-1,3-thiazol-2(3H)-ylidene]-2-[3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl]acetamide](/img/structure/B12161017.png)
![2-{[5-(4-chlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(3E)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide](/img/structure/B12161022.png)

